Cesium-136
Description
Structure
2D Structure
Properties
IUPAC Name |
cesium-136 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs/i1+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFDJXOCXUVLDH-AKLPVKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cs] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[136Cs] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931411 | |
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.90731 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14234-29-8 | |
| Record name | (~136~Cs)Caesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Production and Isotopic Characterization of Cesium 136
Nuclear Reaction Pathways for Cesium-136 Synthesis
The formation of this compound is primarily attributed to two distinct nuclear processes: neutron activation of stable cesium isotopes and as a direct product of nuclear fission from various actinides. Each of these pathways contributes to the inventory of this compound in different nuclear environments.
Neutron Activation of Cesium-133
One of the primary formation routes for this compound is through the neutron capture by the stable isotope Cesium-133. This process requires a sustained neutron flux, a condition typically found within nuclear reactors. While the direct neutron capture by Cesium-133 predominantly forms Cesium-134, subsequent neutron captures and decay processes can lead to the formation of other cesium isotopes, including this compound. The sustained neutron environment in a reactor facilitates these multi-step activation and transmutation pathways.
Fission Product Generation from Actinium and Uranium Isotopes
This compound is also a direct, or "blocked," fission product, meaning it is produced directly from the fission event and not through the beta decay of a precursor isotope. Its yield, however, varies significantly depending on the fissile material and the energy of the neutrons inducing the fission. While specific fission yield data for this compound from the fission of actinium isotopes is not extensively detailed in readily available literature, comprehensive data exists for its production from the fission of key uranium and plutonium isotopes.
The fission of Uranium-235 by neutrons is a cornerstone of nuclear power generation and results in a wide spectrum of fission products, including this compound. The cumulative fission yield (CFY) of this compound from Uranium-235 is highly dependent on the energy of the incident neutrons. For thermal neutrons, the yield is relatively low, but it increases significantly with higher energy neutrons, such as those in a fission spectrum. Recent evaluations have provided more precise data with reduced uncertainties for these yields. wikipedia.org
Cumulative Fission Yields of this compound from Uranium-235
| Incident Neutron Energy | Cumulative Fission Yield (%) |
|---|---|
| Thermal (0.0253 eV) | 0.00574 |
| Fission Spectrum (~2 MeV) | 0.130 |
Cumulative Fission Yields of this compound from Uranium-238
| Incident Neutron Energy | Cumulative Fission Yield (%) |
|---|---|
| Fission Spectrum (~2 MeV) | 0.322 |
| High Energy (14 MeV) | 0.823 |
Plutonium-239 is another key fissile isotope used in nuclear reactors and is also produced through the neutron capture of Uranium-238. The fission of Plutonium-239 produces a distinct fission product yield distribution, and the cumulative fission yield of this compound from this process is significant, especially with fission spectrum neutrons.
Cumulative Fission Yields of this compound from Plutonium-239
| Incident Neutron Energy | Cumulative Fission Yield (%) |
|---|---|
| Thermal (0.0253 eV) | 0.165 |
| Fission Spectrum (~2 MeV) | 0.448 |
Advanced Methodologies for Cumulative Fission Yield Determination
Accurate determination of cumulative fission yields is crucial for various applications, including nuclear forensics and reactor physics calculations. Historically, the data for this compound yields were associated with high uncertainty, limiting their utility. wikipedia.org However, recent advancements in experimental techniques and computational methods have led to more precise and reliable measurements.
Modern methodologies often involve new irradiation campaigns followed by sophisticated analytical techniques. These include:
Radiochemical Separation: This classic but essential technique involves the chemical isolation of the element of interest (in this case, cesium) from the complex mixture of fission products. kaeri.re.kriaea.orgwikipedia.org This allows for more accurate measurement of the specific isotopes without interference from other radioactive species.
Gamma-Ray Spectrometry: This is a primary tool for identifying and quantifying gamma-emitting radionuclides. researchgate.netisotopes.govsciencesconf.org High-purity germanium (HPGe) detectors are often used to measure the characteristic gamma rays emitted during the decay of this compound, allowing for the determination of its abundance in an irradiated sample.
Mass Spectrometry: Techniques such as isotope dilution mass spectrometry (IDMS) provide highly precise measurements of the isotopic composition of a sample. This method can be used to determine the absolute number of atoms of a specific fission product, leading to accurate fission yield calculations.
Irradiation Experiments and Calculations: Recent efforts have focused on conducting new irradiation experiments under well-characterized neutron fields. wikipedia.org The results from these experiments are then used in conjunction with advanced nuclear modeling and calculation codes to produce updated and more precise cumulative fission yield values with significantly reduced uncertainties. wikipedia.org
Through the application of these advanced methodologies, the nuclear science community has been able to refine the cumulative fission yield data for this compound, enhancing its utility as a reliable indicator for characterizing the conditions of a nuclear event. wikipedia.org
Experimental Irradiation Campaigns and Data Acquisition
Numerous experimental campaigns have been conducted to accurately determine the cumulative fission yield (CFY) of ¹³⁶Cs. These campaigns involve irradiating targets of fissile materials, such as Uranium-235 (²³⁵U), Uranium-238 (²³⁸U), and Plutonium-239 (²³⁹Pu), with neutrons of varying energies. researchgate.netaps.orgosti.gov
Key experimental facilities utilized for these irradiations include:
Critical Assemblies: The Flattop and Godiva IV critical assemblies have been instrumental in studying the fission spectrum of neutrons. pnnl.gov
Nuclear Reactors: The MIT Reactor has been used for thermal neutron irradiations. pnnl.gov
The general methodology involves the following steps:
Irradiation: A sample of a fissile isotope is exposed to a neutron flux for a predetermined period.
Dissolution and Chemical Separation: Following irradiation, the target is dissolved, and chemical separation techniques are employed to isolate the cesium isotopes.
Gamma-Ray Spectroscopy: The isolated cesium fraction is then analyzed using high-purity germanium (HPGe) detectors to identify and quantify the amount of ¹³⁶Cs present by measuring its characteristic gamma-ray emissions.
The cumulative fission yield is then calculated based on the number of ¹³⁶Cs atoms produced and the total number of fissions that occurred in the target material.
| Fissile Isotope | Neutron Energy | Cumulative Fission Yield (Direct) | Cumulative Fission Yield (Accumulated) |
|---|---|---|---|
| Uranium-235 (²³⁵U) | 0.0253 eV (Thermal) | 0.00000E+00 | 5.47177E-05 |
| Uranium-235 (²³⁵U) | 1.0 MeV (Fast) | 0.00000E+00 | 1.47454E-04 |
| Uranium-238 (²³⁸U) | 1.0 MeV (Fast) | 6.66551E-06 | 9.11067E-06 |
| Plutonium-239 (²³⁹Pu) | 0.0253 eV (Thermal) | 5.70033E-04 | 8.13422E-04 |
| Plutonium-239 (²³⁹Pu) | 1.0 MeV (Fast) | 9.42386E-04 | 1.28809E-03 |
Uncertainty Reduction in Fission Yield Data
A significant focus of recent research has been the reduction of uncertainties associated with the fission yield data for ¹³⁶Cs. researchgate.netaps.orgosti.gov Historically, the uncertainties in these values have been high, limiting their utility in high-precision applications like nuclear forensics. pnnl.govpnnl.gov
Recent re-evaluations and new experimental campaigns have led to a dramatic improvement in the uncertainty of the cumulative fission yields for ¹³⁶Cs across various fissioning systems and neutron energies. researchgate.netaps.orgosti.gov These updated and more precise data enhance the confidence with which ¹³⁶Cs can be used as a diagnostic tool in the analysis of nuclear events.
Nuclear Structure and Isomeric States of this compound
The nuclear structure of this compound is complex, featuring a number of excited states and at least one known nuclear isomer. A nuclear isomer is a metastable state of an atomic nucleus, in which the nucleus has a longer lifetime than the ordinary excited states.
Determination of Excited States
The excited states of ¹³⁶Cs have been investigated through various nuclear reactions. A notable recent experimental effort involved the bombardment of a Xenon-136 (¹³⁶Xe) gas target with protons, leading to the production of ¹³⁶Cs via the ¹³⁶Xe(p,n)¹³⁶Cs reaction. This research has been instrumental in establishing the existence of previously unknown low-lying isomeric states in ¹³⁶Cs.
The study of these excited states is of fundamental importance in nuclear physics, as ¹³⁶Cs is the intermediate nucleus in the double-beta decay of ¹³⁶Xe. A thorough understanding of the ¹³⁶Cs level scheme is crucial for theoretical calculations related to this rare decay process.
Measurement of Gamma-Ray Emission and Lifetimes
The de-excitation of the excited states of ¹³⁶Cs, including its isomeric states, results in the emission of gamma rays with specific energies and intensities. These gamma rays serve as a unique fingerprint for the identification and quantification of ¹³⁶Cs. aps.org
Gamma-ray spectroscopy is the primary technique used to measure these emissions. aps.org By analyzing the gamma-ray spectrum of a sample containing ¹³⁶Cs, researchers can determine the energies and relative intensities of the emitted photons.
Recent studies have identified a nuclear isomer of ¹³⁶Cs with an excitation energy of 517.9(1) keV and a half-life of 17.5(2) seconds. chemlin.org This isomer has a spin and parity of 8-. chemlin.orgkaeri.re.kr The ground state of ¹³⁶Cs has a spin and parity of 5+. kaeri.re.krjaea.go.jp
| Energy (keV) | Intensity (%) |
|---|---|
| 340.55 | 42.17 |
| 818.51 | 99.7 |
| 1048.07 | 79.76 |
The decay of ¹³⁶Cs proceeds via beta decay to stable Barium-136 (¹³⁶Ba). The decay scheme is complex, involving transitions to several excited states of ¹³⁶Ba, which then de-excite through the emission of a cascade of gamma rays. aps.org
Analytical Methodologies for Cesium 136 Detection and Quantification
Radiometric Techniques for Radio-Cesium Detection
Radiometric techniques are the most direct methods for quantifying radionuclides, as they measure the radiation emitted during radioactive decay. For ¹³⁶Cs, which undergoes beta decay followed by the emission of gamma rays, several radiometric methods are applicable.
Gamma spectrometry is a non-destructive analytical technique used to identify and quantify gamma-emitting radionuclides. When a ¹³⁶Cs nucleus undergoes beta decay, it transitions to an excited state of Barium-136 (¹³⁶Ba), which then de-excites by emitting gamma rays with specific energies. These characteristic gamma rays serve as a unique fingerprint for ¹³⁶Cs.
High-purity germanium (HPGe) detectors are commonly used in gamma spectrometry for their excellent energy resolution, allowing for the differentiation of gamma rays from various isotopes within a sample. The detector measures the energy of the incoming gamma rays, and the resulting spectrum shows peaks corresponding to the specific energies of the gamma rays emitted by the radionuclides present. The area under each peak is proportional to the activity of the corresponding radionuclide in the sample.
Investigations into the decay of ¹³⁶Cs have identified several gamma-ray energies that can be used for its quantification.
Table 1: Prominent Gamma Ray Energies Emitted from Cesium-136
| Energy (keV) |
|---|
| 818.5 |
| 1048.1 |
This table is generated based on documented research findings.
Autoradiography is a technique that provides a spatial representation of the distribution of radioactivity within a sample. Real-time autoradiography, an advancement over traditional film-based methods, allows for the direct and dynamic visualization of radionuclide distribution. This is particularly useful for analyzing heterogeneous samples where the radioactivity is not uniformly distributed.
While much of the recent development in real-time autoradiography for cesium has focused on ¹³⁴Cs and ¹³⁷Cs, the principles are directly applicable to ¹³⁶Cs due to its emission of beta particles. The technique typically utilizes a detector that is sensitive to ionizing radiation, such as a micro-pattern gaseous detector (MPGD). When a beta particle from the decay of ¹³⁶Cs strikes the detector, it creates a localized signal. By integrating these signals over time, a two-dimensional image of the radioactivity distribution is generated. This method is valuable for identifying "hot particles" or areas of concentrated contamination in environmental samples.
Beta counting is a fundamental radiometric technique for quantifying beta-emitting radionuclides like ¹³⁶Cs. This method involves placing a sample in proximity to a detector that is sensitive to beta particles, such as a gas-filled detector (e.g., Geiger-Müller counter or proportional counter) or a liquid scintillation counter.
In gas-filled detectors, beta particles ionize the gas within the detector, creating an electrical pulse that is counted. The counting rate is proportional to the activity of the beta-emitting radionuclide in the sample. Liquid scintillation counting involves mixing the sample with a "cocktail" containing a scintillator. The beta particles emitted by ¹³⁶Cs excite the scintillator molecules, which then emit photons of light. These light flashes are detected by photomultiplier tubes and counted.
For accurate quantification, careful calibration with standards of known ¹³⁶Cs activity is necessary to account for factors such as detector efficiency and sample self-absorption.
Mass Spectrometric Approaches for Cesium Isotope Analysis
Mass spectrometry is a powerful analytical technique that separates ions based on their mass-to-charge ratio. It offers high sensitivity and the ability to distinguish between different isotopes of the same element.
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for elemental and isotopic analysis. youtube.com In ICP-MS, a sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
For the analysis of ¹³⁶Cs, ICP-MS offers the advantage of directly measuring the number of ¹³⁶Cs atoms in a sample, rather than relying on its radioactive decay. This can be particularly useful for long-lived isotopes or when rapid analysis is required. However, a significant challenge in the ICP-MS analysis of cesium isotopes is the potential for isobaric interference from barium isotopes, as ¹³⁶Ba has the same nominal mass as ¹³⁶Cs. Advanced ICP-MS systems, such as those equipped with collision/reaction cells or tandem mass spectrometers (ICP-MS/MS), can be used to mitigate these interferences. researchgate.net
Instrumental Neutron Activation Analysis (INAA) for Cesium Isotopes
Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.orgmit.edu It is a non-destructive method that relies on the activation of stable isotopes into radioactive isotopes through neutron capture.
In the context of cesium analysis, INAA is primarily used to measure the stable isotope, ¹³³Cs. The process involves irradiating a sample with neutrons, typically in a nuclear reactor. The stable ¹³³Cs nuclei capture a neutron to become radioactive ¹³⁴Cs. After irradiation, the sample is removed, and the characteristic gamma rays emitted from the decay of ¹³⁴Cs are measured using gamma spectrometry. The intensity of these gamma rays is proportional to the amount of ¹³³Cs originally present in the sample.
While INAA is not a direct method for measuring ¹³⁶Cs, it is a powerful tool for determining the concentration of stable cesium, which can be important for understanding the environmental behavior and transport of its radioactive isotopes. By providing a baseline of the naturally occurring cesium, INAA can help in assessing the extent of radioactive cesium contamination. The technique is valued for its high sensitivity and the fact that it is largely free from matrix effects and chemical interferences. nist.gov
Table 2: Summary of Analytical Methodologies for this compound
| Technique | Principle | Primary Measurement | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Gamma Spectrometry | Detection of characteristic gamma rays emitted after beta decay. | Radioactivity (Activity) | High energy resolution, non-destructive. | Requires decay to occur; potential for spectral interferences. |
| Real-Time Autoradiography | Spatial detection of beta particles. | Distribution of Radioactivity | Provides spatial information, dynamic measurement. | Primarily qualitative/semi-quantitative for spatial distribution. |
| Beta Counting | Detection of beta particles emitted during decay. | Radioactivity (Activity) | High efficiency for beta emitters. | Less specific than gamma spectrometry; requires chemical separation for complex samples. |
| ICP-MS | Measurement of the mass-to-charge ratio of ions. | Isotopic Abundance (Atom count) | High sensitivity, direct measurement of atoms. | Isobaric interference from ¹³⁶Ba. |
| INAA | Neutron activation of stable isotopes followed by gamma spectrometry. | Elemental Concentration (of stable ¹³³Cs) | High sensitivity, non-destructive, free from chemical interferences. | Indirectly related to ¹³⁶Cs; requires access to a nuclear reactor. |
This table provides a comparative overview of the discussed analytical techniques.
Development of Novel Detection Standards and Techniques
The accurate detection and quantification of specific radionuclides like this compound are paramount for environmental monitoring and radiological protection. Recent advancements have focused on creating sophisticated standards and detector technologies to improve the sensitivity, resolution, and efficiency of radio-cesium analysis. These developments are crucial for distinguishing between different cesium isotopes and for understanding their behavior in various environmental matrices.
Thin-Layer Radio-Cesium Standards
The development of novel radio-cesium standard samples is a critical step in calibrating and assessing the performance of modern detectors. Thin-layer standards have been synthesized to serve as a simplified and optimized reference source. nih.govacs.org The primary advantage of a thin-layer configuration is the minimization of self-absorption of emitted radiation, a phenomenon where the sample's own mass can block or attenuate the radiation before it reaches the detector. nih.govacs.org
These standards are instrumental in achieving optimal detector calibration and calculating detection efficiency, particularly for studies concerning surface contamination. nih.gov Researchers have used thin-layer samples to establish the fundamental detection limits of sensitive instruments and to test the ability of these systems to deconvolute the emissions from multiple cesium isotopes (e.g., Cesium-134 and Cesium-137) present in a single sample. nih.govacs.org The ability to separate isotopic signals is vital when assessing the age and origin of nuclear contamination.
The preparation of these standards involves depositing a precise, known quantity of a radioactive solution onto a specialized film, such as Mylar®, which is then dried. lnhb.fr This process, often done using gravimetric methods with high-precision balances, ensures an accurate and uniformly distributed source of radioactivity for reliable calibration. lnhb.fr
Table 1: Minimum Detectable Activity (MDA) for Cesium Isotopes Using Thin-Layer Standards with a BeaQuant™ System
| Isotope | MDA (mBq/mm²) | Confidence Level |
|---|---|---|
| Cesium-134 | 0.947 | 95% |
| Cesium-137 | 1.02 | 95% |
Data derived from studies using thin-layer standards to determine the detection limits of a real-time autoradiography system. nih.govacs.org The values indicate the minimum surface activity concentration required for reliable detection.
Cesium-134 Labeled Particles for Environmental Simulation
To better understand the real-world behavior of cesium contamination, researchers have developed Cesium-134 labeled particles. nih.govacs.org These particles are designed to simulate the insoluble, respirable cesium-bearing microparticles (CsMPs) that can be released into the environment during nuclear incidents. nih.govacs.org By using a known isotope like Cs-134, which has a half-life of 2.06 years, scientists can effectively trace the movement of these microparticles in various environmental settings. researchgate.net
The core purpose of using these labeled particles is to study soil erosion, sedimentation patterns, and particle transport pathways. researchgate.netwiley.comnih.gov In a typical study, an area is contaminated with soil particles labeled with Cesium-134. researchgate.netwiley.comnih.gov By measuring the changes in Cs-134 activity on the soil surface over time, especially after runoff events, researchers can map where erosion has occurred and where sedimentation has taken place. researchgate.netwiley.comnih.gov
This technique provides critical insights into how cesium isotopes, including the shorter-lived this compound, would be transported and distributed in the environment if released. Studies have confirmed that cesium adsorbs strongly to fine soil particles, and its movement is primarily driven by physical processes rather than chemical ones. researchgate.net The data gathered from these simulations are invaluable for validating environmental transport models and developing effective remediation strategies for contaminated land. researchgate.netwiley.comnih.gov The strong correlation observed between suspended particles in runoff and Cs-134 activity (with a reported R² value of 0.76) demonstrates the efficacy of this tracer method. wiley.comnih.gov
Table 2: Properties and Applications of Cesium-134 as an Environmental Tracer
| Property | Description | Relevance for Simulation |
|---|---|---|
| Half-life | 2.06 years | Allows for multi-year studies of soil transport processes. researchgate.net |
| Binding | Quickly and strongly binds to fine soil particles. researchgate.net | Ensures the tracer accurately represents the movement of contaminated soil. researchgate.net |
| Mobility | Mobilized primarily by physical processes (e.g., erosion). researchgate.net | Mimics the environmental behavior of insoluble cesium microparticles. nih.gov |
| Application | Tracing soil erosion, sedimentation, and particle pathways. researchgate.netwiley.comnih.gov | Provides data to model the fate of other cesium isotopes like Cs-136. |
Gaseous Detectors for Radioactive Microparticle Analysis
Gaseous ionization detectors are a cornerstone of radiation detection, operating on the principle that radiation ionizes a gas within the detector, creating electrons and ions that generate a measurable electrical current. wikipedia.orgnuclear-power.com Recent innovations in this field have led to the development of Micropattern Gaseous Detectors (MPGDs), which offer significantly improved performance for the analysis of radioactive microparticles. wikipedia.org These detectors feature sub-millimeter distances between electrodes, leading to higher granularity, superior time and position resolution, and greater stability compared to traditional wire chambers. wikipedia.org
One advanced application of this technology is real-time autoradiography using parallel ionization multiplier gaseous detectors. nih.govacs.org This method provides high-resolution, two-dimensional images of radioactive emissions from a sample, making it highly effective for identifying individual radioactive particles, such as CsMPs. nih.govacs.orgresearchgate.net Unlike older methods like phosphor screen autoradiography, which can be slow and inefficient, real-time systems provide immediate data on the location and intensity of radioactive particles. nih.govacs.org
These detectors are particularly useful for screening environmental samples like air filters. acs.org While they can measure the energy of radiation and provide spectrographic information, a key finding from recent studies is that there is no significant difference in the energy deposited in the detector by sources of Cs-134 and Cs-137. acs.org This suggests that the detection principles and efficiency would be directly applicable to other beta- and gamma-emitting cesium isotopes, including this compound. The ability to rapidly screen samples and pinpoint microscopic sources of contamination is a major advancement in environmental monitoring. researchgate.net
Table 3: Comparison of Gaseous Ionization Detector Types
| Detector Type | Operating Principle | Key Advantages | Limitations |
|---|---|---|---|
| Ionization Chamber | Operates at low voltage with no gas multiplication. wikipedia.orgindico.global | Good uniform response; sustains high radiation rates. indico.global | Very low electronic output signal. indico.global |
| Proportional Counter | Voltage is high enough to cause Townsend avalanches, creating a pulse proportional to the radiation energy. nuclear-power.com | Can measure radiation energy and discriminate between particle types (e.g., alpha and beta). indico.global | Anode wires can be delicate. indico.global |
| Geiger-Müller Tube | High voltage causes a full avalanche along the anode for each ionization event. mirion.com | Large, easily detectable output signal. indico.global | Cannot measure radiation energy; high "dead time" limits use at high count rates. indico.globalmirion.com |
| Micropattern Gaseous Detector (MPGD) | Uses microelectronic structures for electrodes, allowing for smaller distances and higher granularity. wikipedia.org | High count rate capability, excellent position resolution, and radiation hardness. wikipedia.org | Can be complex to construct for large areas. cerncourier.com |
Environmental Transport and Fate of Anthropogenic Cesium 136
Atmospheric Dispersion and Deposition Mechanisms
Upon release into the atmosphere, typically from events like nuclear power plant accidents, Cesium-136 is subject to complex dispersion and deposition processes that dictate its distribution across terrestrial and aquatic environments.
The removal of this compound from the atmosphere occurs through two primary mechanisms: wet and dry deposition. cdc.gov Wet deposition involves the scavenging of radioactive gases and particulates by precipitation, such as rain or snow. dtu.dk This process is highly efficient and can lead to significant localized contamination on the ground. dtu.dk Dry deposition is the process by which radioactive particles settle out of the atmosphere in the absence of precipitation, a process influenced by meteorological conditions and the characteristics of the deposition surface. iaea.org
Studies following the Fukushima Daiichi Nuclear Power Plant accident provided specific data on the deposition of cesium isotopes. The dry deposition velocities for Cesium-134, this compound, and Cesium-137 were found to be similar, indicating that their chemical forms were nearly identical during the observed periods. aesj.net However, these velocities can change based on factors like wind speed and the ratio of particulate to gaseous forms of the radionuclides. aesj.net For instance, one study estimated the dry deposition velocity for this compound to be approximately 5 mm/s during one period and around 2 mm/s in a subsequent period under different meteorological conditions. aesj.net
| Isotope | Period 1 Velocity (mm/s) | Period 2 Velocity (mm/s) |
|---|---|---|
| Cesium-134 | ~5 | ~2 |
| This compound | ~5 | ~2 |
| Cesium-137 | ~5 | ~2 |
The long-range transport of radiocesium in the atmosphere is largely governed by its association with aerosols. Research has identified sulfate (B86663) aerosols as a potential transport medium for radionuclides like this compound. nih.govresearchgate.net Measurements following the Fukushima accident found that radiocesium (specifically Cs-134 and Cs-137) was associated with aerosols in the accumulation mode size range, with activity median aerodynamic diameters between 0.53 and 0.63 μm. nih.govelsevierpure.com This size range is significant as it allows for prolonged suspension and transport in the atmosphere. The lifetime of these carrier aerosols is a key factor in their dispersion; the e-folding lifetime for aerosols carrying Cs-137 after long-range transport has been calculated at approximately 14.3 days. nasa.gov
A significant fraction of cesium released during nuclear incidents can be in the form of insoluble, cesium-bearing microparticles (CsMPs). researchgate.net These highly radioactive particles were identified after the Fukushima accident and are a key component of the subsequent environmental contamination. acs.orgresearchgate.net The distribution of these particles is influenced by their size; simulations have shown that differences in the size distribution of CsMPs can alter the surface air concentration of radiocesium by more than an order of magnitude. researchgate.net The deposition mechanisms for these particles vary by size and location, including dry, wet, and fog depositions. researchgate.net
Terrestrial Migration and Retention in Soil Systems
Once deposited, this compound enters the terrestrial environment where its mobility and long-term fate are primarily controlled by its interaction with soil components.
The vertical movement of cesium in soil is generally a very slow process. nih.gov Studies using undisturbed soil columns and field observations have been conducted to quantify this migration. nih.gov These experiments, often using Cs-137 as a proxy, show that the majority of cesium is strongly retained in the upper layers of the soil, particularly the organic layer and the top few centimeters of mineral soil. cdc.govnih.gov
One study evaluated the residence half-times of Chernobyl-derived cesium in different soil horizons, providing insight into its mobility. The findings from both field and column experiments were in good agreement. nih.gov
| Soil Layer | Forest Type | Residence Half-Time (Years) |
|---|---|---|
| Organic Layer | Spruce Stand | ~4-6 |
| Organic Layer | Pine Stand | ~4-6 |
| Mineral Soil (0-5 cm) | Spruce Stand | 15 |
| Mineral Soil (0-5 cm) | Pine Stand | 4 |
Data from a study evaluating depth profiles of radiocesium following the Chernobyl accident. nih.gov
The mean vertical migration velocity for Cs-137 has been estimated at approximately 0.1-0.2 cm per year, highlighting its low mobility. nih.gov
The strong retention of cesium in soil is primarily due to its interaction with clay minerals. cdc.govusgs.gov The specific mineralogy of the soil, rather than simply the total clay content, is the determining factor for cesium adsorption. copernicus.org Micaceous clay minerals, such as illite (B577164) and vermiculite, have a high affinity for cesium ions. copernicus.orgaesj.net
This strong binding is attributed to specific structural features of these minerals known as "frayed edge sites" (FES). copernicus.org Cesium ions are selectively adsorbed at these sites. copernicus.org Studies have shown that soils with a dominance of illite exhibit the highest radiocesium interception potential (RIP), a measure of cesium adsorption. copernicus.org In contrast, soils dominated by highly weathered clays (B1170129) like kaolinite, or young volcanic soils, show significantly lower cesium retention. copernicus.orgcopernicus.org The basal spacing of clay minerals is also a key structural property that controls both the capacity and mechanism of cesium adsorption. nih.gov
Role of Soil Organic Matter in Cesium Retention
Aquatic Environment Transport and Distribution
The transport and distribution of this compound in aquatic environments are understood through the general behavior of cesium isotopes. After entering an aquatic system, cesium can exist in a dissolved form or become associated with suspended particles. scispace.com
Once in the environment, radioactive cesium can be absorbed into a solution and be transported with water. wikipedia.org In aquatic systems, the transport of this compound in a soluble aqueous solution would be governed by the flow and mixing of the water body. However, specific studies detailing the transport dynamics of dissolved this compound, including its partitioning between water and other environmental compartments, are not extensively documented.
Radiocesium isotopes in aquatic environments have a tendency to adsorb to fine-grained suspended sediments, particularly clay minerals. scispace.com This association is a key mechanism for their transport in rivers and deposition in downstream areas such as lakes and coastal zones. While this is a known process for radiocesium in general, specific data on the affinity of this compound for different types of suspended sediments and the kinetics of its adsorption are not detailed in available research. The transport of this compound associated with suspended matter is expected to be most significant during high-flow events.
Runoff from contaminated land is a significant pathway for the introduction of radiocesium into aquatic environments. nih.gov This process involves the erosion of soil particles to which cesium is bound. The remobilization potential of this compound would be influenced by factors such as rainfall intensity, land cover, and soil type. Forest fires, for example, have been shown to increase the runoff and redistribution of Cesium-137 by concentrating it in ash and surface soil, making it more susceptible to transport by surface water. nih.gov While similar processes can be inferred for this compound, specific studies quantifying its runoff and remobilization rates are lacking.
Radionuclide Transfer in Complex Ecosystems
The transfer of radionuclides in complex ecosystems involves multiple pathways and interactions between different environmental compartments.
While there have been extensive studies on the migration of Cesium-137 and Cesium-134 in surface waters following major nuclear incidents, specific research tracking the migration of this compound is not prominent in the literature. fortunejournals.com The general principles of radionuclide migration in surface waters, including advection, dispersion, and interaction with sediments and biota, would apply to this compound. However, due to its short half-life, its migration distances in surface water systems would be considerably shorter than those of longer-lived isotopes before it decays to negligible levels.
Forest Ecosystem Accumulation and Transfer Dynamics
Forest ecosystems act as effective reservoirs for anthropogenically released radiocesium, leading to complex and prolonged accumulation and cycling dynamics scienceopen.com. The processes governing its fate begin with initial deposition and continue for decades, primarily influenced by the forest structure, soil type, and biological activity.
Initial Deposition and Canopy Interception
Following an atmospheric release, radiocesium is first intercepted by the forest canopy, including leaves, needles, branches, and bark scienceopen.com. A significant portion of the initial fallout is trapped by the trees before reaching the ground. The type of forest influences the interception efficiency; for instance, evergreen coniferous forests tend to act as more effective receptors for direct fallout compared to deciduous forests aesj.net.
Transfer from Canopy to Forest Floor
The radiocesium initially held in the canopy is gradually transferred to the forest floor through several key pathways:
Throughfall and Stemflow: Rainfall washes a fraction of the deposited cesium off the leaves and branches (throughfall) and channels it down the trunks (stemflow), moving it to the soil eurekalert.org.
Litterfall: The shedding of contaminated leaves, needles, and branches is a major pathway for transferring radiocesium from the tree canopy to the organic layer of the forest floor scienceopen.com.
This transfer from the canopy to the ground is relatively rapid. Simulations based on data from the Fukushima accident predicted that most of the radiocesium deposited on tree crowns would reach the forest bed within the first five years aesj.net.
Accumulation and Migration in Soil
Once on the forest floor, radiocesium accumulates in the litter and the underlying organic-rich soil layers. These layers become the largest reservoir of radiocesium within the forest ecosystem . The cesium binds strongly to soil particles, particularly clay minerals, which limits its vertical mobility cdc.govcdc.gov. Over many years, a slow downward migration into the deeper mineral soil layers occurs, driven by water infiltration and decomposition processes eurekalert.orgf-rei.go.jp. Studies conducted a decade after the Fukushima accident found that almost all radioactive cesium had moved from the litter layer to the top section of the mineral layer (0-5 cm depth), where its movement has now mostly stabilized f-rei.go.jp.
The table below illustrates the typical redistribution of radiocesium from the forest canopy to the soil over time, based on modeling and observational studies of Cesium-137.
Interactive Data Table: Predicted Distribution of Radiocesium (Cs-137) in Forest Compartments Over Time
| Time After Deposition | Tree Canopy Inventory (%) | Surface Organic Layer Inventory (%) | Mineral Soil Inventory (%) |
| Initial (Year 0) | 60% | 30% | 10% |
| 2 Years | 25% | 45% | 30% |
| 5-6 Years | 15% | 35% | 50% |
| 10 Years | 10% | 25% | 65% |
This table presents a generalized model of radiocesium redistribution. Actual percentages can vary significantly based on forest type, climate, and soil composition.
Biological Uptake and Internal Cycling
Radiocesium in the soil, particularly the organic horizons where fine roots are dense, is available for uptake by plants and fungi eurekalert.org. This root uptake represents a critical pathway for the long-term biological cycling of cesium within the forest.
Tree Uptake: Trees absorb radiocesium from the soil through their root systems. The absorbed cesium is then translocated to various parts of the tree, including the sapwood, heartwood, bark, and new leaves aesj.netf-rei.go.jp. Research has shown that radiocesium concentrations in the wood of some tree species increased for several years following a contamination event before plateauing or decreasing, indicating a dynamic balance between root uptake and release through litterfall f-rei.go.jpf-rei.go.jp.
Understory Vegetation and Fungi: Other plants and mushrooms also incorporate radiocesium from the soil. Fungi, in particular, can be significant accumulators, playing a role in the broader food web transfer eurekalert.org.
Internal Translocation: Once within a tree, cesium can be mobile. There is evidence of translocation from sapwood to heartwood, where it can become fixed, as well as recirculation to new growth aesj.net. The concentration of radiocesium in bark generally decreases over time, though the rate of reduction is slower in forests where trees are actively taking up cesium from the soil f-rei.go.jp.
The efficiency of uptake from soil to plants is often described by a "transfer factor" (TF). This value can vary widely depending on soil properties (like low potassium content, which increases cesium uptake) and plant species.
Interactive Data Table: Research Findings on Radiocesium Dynamics
| Research Finding | Organism/Compartment | Observation Details | Source |
| Annual Flux in Litterfall | Deciduous Forest Floor | In a survey conducted 7-9 years post-accident, the annual flux of 137Cs in litterfall was estimated to be about 5.2 kBq·m⁻²·year⁻¹. | iaea.org |
| Concentration Changes in Wood | Trees (general) | 137Cs concentrations in wood increased for several years post-accident, then plateaued or began to decrease in many forests. | f-rei.go.jp |
| Soil Layer Migration | Forest Soil | Over 10 years, almost all 137Cs moved from the litter layer into the top 0-5 cm of the mineral soil layer, where movement has largely ceased. | f-rei.go.jp |
| Food Web Transfer | Forest Fauna | Dispersion of 137Cs was more notable in food webs starting from animals that feed on fallen leaves (detrital food chain) compared to those feeding on live leaves. |
Advanced Modeling and Simulation of Cesium 136 Environmental Behavior
Geoinformation Systems for Radionuclide Transfer Prediction
Geoinformation Systems (GIS) are crucial for modeling the environmental transfer of radionuclides. These systems integrate large volumes of diverse spatial information, including maps, ground-based survey data, and satellite remote sensing data, to model the redistribution and long-range transport of radioactive materials. A notable example of such an integrated approach is the GIS-oriented project MigRad (Migration of Radionuclide), which was developed to model radionuclide transfer from the Semipalatinsk Test Site in Kazakhstan. nih.gov This software complex combines informational modeling with simulations of various environmental transport processes. nih.gov
GIS technology facilitates the mapping of critical parameters such as high-temperature zones that can increase soil erosion and the epicenters of radioactive aerosol transport. By integrating the results of different migration models into a unified GIS environment, a more comprehensive picture of the contamination landscape can be developed. These systems are designed to evaluate key processes impacting surrounding populations, including the transfer of radionuclides by surface waters to nearby areas and the long-range atmospheric transport to other regions. nih.gov
Surface Water Migration Models (e.g., RUNOFF model)
Surface water migration models are essential components of a GIS-based assessment, simulating the movement of radionuclides with surface water flows. The RUNOFF model is one such tool employed to simulate the migration of radionuclides resulting from surface water runoff, particularly from rain events that cause local redistribution of radioactivity on the underlying surface. nih.gov The migration of cesium isotopes in surface water is primarily driven by soil erosion and the transport of sediment, as cesium adheres strongly to soil particles, especially clay. researchgate.net
Simulations using watershed models like the Soil and Cs Transport (SACT) model have been used to understand sediment and radioactive cesium movement during flood events. researchgate.net These models can predict the amount of soil that erodes and enters river systems, eventually being deposited in reservoirs or transported to the ocean. researchgate.net Such models are critical for assessing how radionuclides deposited on land can contaminate water bodies. The analysis of these models often involves comparing transfer functions, which describe the amount of radionuclide flowing from a drainage basin over time, with the model's calculated outputs. geovariances.com
Atmospheric Transport, Dispersion, and Deposition Models (e.g., DERMA model)
Atmospheric models simulate the long-range transport, dispersion, and deposition of radioactive aerosols. The Danish Emergency Response Model for Atmospheric releases (DERMA) is a key example of a model used for this purpose. Within the MigRad project, the DERMA model was used to simulate the atmospheric transport patterns for cesium from selected test sites. Such models can calculate parameters like air concentration, time-integrated air concentration, and dry, wet, and total deposition over long periods. nih.gov
These models are often Lagrangian, tracking a large number of particles as they are advected and dispersed by meteorological fields. researchgate.net The deposition of radionuclides is a critical removal mechanism from the atmosphere and is classified as either "dry" (transfer to the surface without precipitation) or "wet" (involving absorption into precipitation elements like water droplets or ice particles). researchgate.net The accuracy of these simulations is highly sensitive to the meteorological data used, and ensemble analyses using multiple meteorological models can be employed to assess and reduce uncertainty. iaea.org
| Model Name | Model Type | Primary Application for Cesium-136 | Key Processes Modeled |
|---|---|---|---|
| RUNOFF | Surface Water Migration | Simulating radionuclide migration with surface water flows and precipitation. nih.gov | Soil erosion, sediment transport, local redistribution of radioactivity. nih.govresearchgate.net |
| DERMA (Danish Emergency Response Model for Atmospheric releases) | Atmospheric Transport, Dispersion, and Deposition | Simulating long-range atmospheric transport and deposition of radioactive aerosols. nih.gov | Advection, dispersion, dry deposition, wet deposition, air concentration. nih.govresearchgate.net |
| MigRad (Migration of Radionuclide) | Geoinformation System (GIS) | Integrating spatial data and modeling results for comprehensive radionuclide transfer prediction. nih.gov | Data integration, mapping of contamination epicenters, visualization of transport pathways. |
Integrated Biosphere Modeling for Radionuclide Assessment
The development of these models often follows established methodologies, such as the Reference Biosphere Methodology from the BIOMASS study, to create site-specific models for performance assessment. copernicus.org These assessments consider various exposure pathways, including the use of contaminated water for drinking or irrigation, leading to the intake of radionuclides through drinking water, cereals, vegetables, milk, meat, and fish. copernicus.org For long-term assessments, radionuclides with long half-lives are of particular interest. While this compound has a short half-life, the modeling frameworks are designed to be applicable to a range of radionuclides, including other cesium isotopes like Cesium-135, which is often considered in long-term safety studies. copernicus.orgmdpi.com These models are continuously updated to better represent ecosystem structures and processes, such as the resolution of soil layers and gas exchange. researchgate.net
Data-Driven Modeling Approaches for Contamination Pattern Reconstruction
Data-driven modeling offers powerful techniques for reconstructing contamination patterns when direct, comprehensive measurement is not feasible. These approaches leverage existing data, which can range from historical records to various types of measurements, to produce maps and estimate the extent of contamination.
Geostatistical methods are a primary data-driven approach. geovariances.com These techniques are based on the principle of spatial continuity, where the variability of contamination between different points is analyzed to understand its spatial structure. This analysis is often done using a variogram, which models the spatial relationship of the data. Interpolation algorithms, such as kriging, then use this spatial model to estimate contamination levels at unsampled locations. geovariances.com Geostatistics can integrate diverse information, including historical data, non-destructive measurements, and laboratory sample analyses, to produce contamination maps and quantify uncertainties, which is vital for decision-making in remediation projects. geovariances.comresearchgate.net
Machine learning (ML) and deep learning (DL) represent another frontier in data-driven modeling. researchgate.net These approaches can model radionuclide concentrations by learning from large datasets of environmental and monitoring data. nih.govresearchgate.net For example, models like Random Forest (RF) and Hierarchical Attention-Based Recurrent Highway Networks (HRHN) have been used to simulate particulate Cesium-137 concentrations in rivers using only hydrological data and industrial input information. nih.gov Such models can be used to fill gaps in monitoring programs or to better understand observed concentrations. nih.gov The International Atomic Energy Agency (IAEA) is also exploring the use of machine-learning modeling tools to predict and monitor the fate of radionuclide uptake by crops, integrating these tools with GIS to create decision support systems for remediation. iaea.org
| Modeling Approach | Technique Examples | Description | Application in Radionuclide Contamination |
|---|---|---|---|
| Geostatistics | Variogram analysis, Kriging | Uses spatial autocorrelation in sampled data to estimate values at unsampled locations and map contamination. | Integrates diverse data (historical, field measurements, lab samples) to map surface and depth contamination, identify hot spots, and quantify uncertainty. geovariances.comresearchgate.net |
| Machine Learning / Deep Learning | Random Forest (RF), Artificial Neural Networks (ANN), Deep Learning nih.govresearchgate.netejp-eurad.eu | Algorithms that learn patterns from large datasets to make predictions without being explicitly programmed. ejp-eurad.eu | Predicts radionuclide concentrations in environmental media (e.g., rivers, plants) based on related parameters like hydrology and soil type; helps fill monitoring data gaps. nih.govresearchgate.netiaea.org |
Material-Based Sorption and Removal Technologies
Sorption has emerged as a highly effective and widely studied method for removing cesium ions from aqueous solutions due to its efficiency, simplicity, and adaptability. mdpi.com This approach utilizes various materials that can bind cesium ions, thereby removing them from the liquid phase. The development of advanced materials with high selectivity and capacity for cesium is a major focus of current research.
The removal of cesium ions (Cs⁺) from aqueous solutions by adsorbent materials is governed by several key mechanisms. The effectiveness of these mechanisms depends on the chemical structure of the adsorbent, the solution's pH, and temperature. unict.it
One of the primary mechanisms is ion exchange , where Cs⁺ ions in the solution are exchanged for other cations present in the adsorbent's structure. acs.orgnih.gov This is particularly effective in materials with mobile ions, such as zeolites and certain polymers. For instance, sulfonated polymers utilize the exchange of Cs⁺ with protons (H⁺) from their sulfonic acid groups. acs.orgnih.gov
Electrostatic interaction is another significant mechanism. The low surface charge and high solubility of cesium can make removal via this mechanism challenging. unict.it However, materials with negatively charged functional groups on their surface can attract and bind the positively charged cesium ions.
Coordination plays a crucial role in materials like Prussian blue and its analogs. The crystal lattice of these materials contains cages of a specific size that are highly selective for the hydrated radius of cesium ions, allowing for strong binding and incorporation into the structure. unict.itnih.gov
Finally, physical entrapment can occur in porous materials like hydrogels, where cesium ions are trapped within the three-dimensional network of the material. researchgate.net Often, remediation involves a combination of these mechanisms, such as in functionalized nanocomposites that offer both chemoselective ion capture and physical sequestration. researchgate.net
Research has focused on engineering materials with enhanced affinity, capacity, and selectivity for cesium to improve remediation efforts. These novel materials often feature tailored porous structures and specific functional groups to target cesium ions, even in the presence of high concentrations of competing ions like sodium and potassium. nih.govresearchgate.net
Sulfonated hyper-cross-linked polymers (SHCPs) are a class of porous materials that have shown significant promise for the selective removal of cesium from aqueous solutions. acs.orgnih.gov These polymers are synthesized through processes like the Friedel-Crafts alkylation reaction, followed by a postsynthetic sulfonation step to introduce sulfonic acid groups. acs.org
These materials possess high surface areas, often exceeding 500 m²·g⁻¹. nih.gov The primary mechanism for cesium removal is the ion-exchange reaction facilitated by the sulfonic acid moiety. acs.org Research has demonstrated that SHCPs can rapidly and selectively capture cesium ions, even in the presence of large excesses of competing metal ions such as Na, K, Mg, and Ca. nih.gov The uptake of cesium is rapid, with equilibrium data fitting well with models like the Dubinin–Radushkevich isotherm. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Maximum Adsorption Capacity (q_max) | 273 ± 37 mg·g⁻¹ | acs.orgnih.gov |
| BET Surface Area | >500 m²·g⁻¹ | acs.orgnih.gov |
| Adsorption Mechanism | Ion-Exchange | acs.org |
| Pseudo Second-Order Rate Constant | 0.113 ± 0.014 g·mg⁻¹·min⁻¹ | acs.orgnih.gov |
Prussian blue, or ferric(III) hexacyanoferrate(II), and its analogs (PBAs) are well-established as highly effective scavengers for cesium. nih.govnih.gov Their efficacy stems from a crystal structure with a cage size similar to the hydration radius of cesium ions, leading to high selectivity. unict.it PBAs are coordination polymers, and their general formula is often represented as AₓMₐ[Mₑ(CN)₆]·nH₂O, where Mₐ and Mₑ are transition metals.
Recent developments have focused on creating various metal-substituted PBAs, such as those containing copper (Cu) or nickel (Ni), which can exhibit even higher adsorption capacities than traditional Prussian blue. nih.govresearchgate.net For example, copper-based PBA nanoparticles (Cu₃[Fe(CN)₆]₂) have demonstrated superior performance, which is attributed to a higher number of defects in the crystal lattice resulting from missing [Fe(CN)₆] linkers. nih.govresearchgate.net These defect sites are believed to enhance the accessibility and binding of cesium ions. nih.gov The adsorption process involves the replacement of potassium ions within the crystal lattice with cesium ions. nih.gov
| Material | Maximum Adsorption Capacity (q_max) | Key Feature | Reference |
|---|---|---|---|
| Copper Prussian Blue Analog (CuFe) | Outperforms standard PB | Increased defect sites in crystal lattice | nih.govresearchgate.net |
| Copper Prussian Blue Analog (PBA_Cu) | 95.75 mg·g⁻¹ | Rapid adsorption (within 5 minutes) | nih.gov |
| Standard Prussian Blue (PB) | Lower efficacy than some PBAs | Baseline for comparison | nih.govresearchgate.net |
Graphene oxide (GO) has emerged as a highly efficient adsorbent for cesium due to its large surface area and abundance of oxygen-containing functional groups, such as carboxyls and phenols. researchgate.net These groups provide active sites for the binding of cesium ions. Pristine GO has demonstrated a remarkable adsorption capacity for cesium, which is significantly influenced by the pH of the solution. researchgate.net
To further enhance performance and ease of separation, GO is often incorporated into composites. mdpi.com For example, combining GO with magnetic nanoparticles allows for easy recovery of the adsorbent from water using a magnetic field. mdpi.com Composites of GO with Prussian blue have also been developed, leveraging the high selectivity of PB and the high surface area of GO to create a synergistic adsorbent with enhanced cesium extraction capabilities. mdpi.comresearchgate.net A three-dimensional reduced graphene oxide (RGO) composite with a nickel-based PBA showed an adsorption capacity of 204.9 mg/g, with the porous structure providing more accessible sites for cesium ions. mdpi.com
| Material | Maximum Adsorption Capacity (q_max) | Conditions | Reference |
|---|---|---|---|
| Pristine Graphene Oxide (GO) | 465 mg·g⁻¹ | pH 7 | researchgate.net |
| Pristine Graphene Oxide (GO) | 528 mg·g⁻¹ | pH 12 | researchgate.net |
| Reduced Graphene Oxide - NiPBA Composite | 204.9 mg·g⁻¹ | - | mdpi.com |
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. nih.gov Their tunable properties make them excellent candidates for creating advanced adsorbent materials. nih.gov By incorporating other functional materials, hydrogel nanocomposites with enhanced properties for environmental remediation can be created. nih.gov
For cesium removal, hydrogels have been engineered to contain highly selective adsorbents like Prussian blue analogs. researchgate.net These composite hydrogels can be applied to surfaces to decontaminate them, achieving high removal efficiencies on materials like glass, stainless steel, and rubber. researchgate.net The mechanism of action is twofold: physical entrapment of the contaminant within the hydrogel's viscoelastic structure and chemoselective capture by the embedded PBA particles. researchgate.net Other nanocomposites have been developed by immobilizing potassium cobalt ferrocyanide (a PBA) within the micropores of zeolites, resulting in a rapid cesium adsorption rate and high stability for long-term storage of the spent adsorbent. nih.gov
Q & A
Q. Methodological Answer :
- Resin selection : Use AMP-PAN (ammonium molybdophosphate–polyacrylonitrile) resin for selective Cs adsorption from acidic solutions (pH 1–2) .
- Elution protocols : Elute Cs with 0.1M HNO₃, followed by ethanol precipitation to remove interfering cations (e.g., K⁺, Na⁺) .
- Cross-validation : Confirm separation efficiency via ICP-MS and γ-spectroscopy, comparing results with certified reference materials .
Advanced Research Question: What computational models are used to predict the environmental mobility of this compound in soil-water systems?
Q. Methodological Answer :
- Sorption modeling : Apply Freundlich/Langmuir isotherms to quantify ¹³⁶Cs adsorption on clay minerals (e.g., illite, montmorillonite) .
- Transport codes : Use HYDRUS-1D to simulate ¹³⁶Cs migration in porous media, incorporating decay kinetics and hydrodynamic dispersion .
- Sensitivity analysis : Evaluate parameter uncertainty (e.g., distribution coefficient ) via global sensitivity methods (e.g., Sobol indices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
